![molecular formula C14H22N4O B2592915 3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide CAS No. 1797251-86-5](/img/structure/B2592915.png)
3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide
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Overview
Description
“3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a pyrimidin-4-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the pyrrolidine ring and the pyrimidin-4-yl group . The reactions may involve the formation or functionalization of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its molecular structure, particularly the pyrrolidine ring and the pyrimidin-4-yl group . These groups can affect properties such as solubility, stability, and reactivity .Scientific Research Applications
Antitumor Activity
The pyrrolidine ring is often used in compounds for the treatment of human diseases due to its ability to efficiently explore the pharmacophore space. The compound has been evaluated for its antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro . This highlights its potential use in developing treatments for cancer.
Drug Design and Stereochemistry
Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers and spatial orientations of substituents can lead to a different biological profile of drug candidates. This compound’s structure allows for the exploration of different binding modes to enantioselective proteins, which is crucial in the design of new drugs with varied biological profiles .
Antibacterial Properties
Structure-activity relationship (SAR) investigations have shown that the N’-substituents in pyrrolidine derivatives can influence antibacterial activity. This suggests that the compound could be modified to enhance its antibacterial properties for use in treating bacterial infections .
Influence on Biological Activity
The non-planarity of the pyrrolidine ring, a phenomenon called “pseudorotation,” contributes to the three-dimensional coverage of the molecule. This feature can significantly influence the biological activity of the compound, including its interaction with biological targets .
Treatment of Human Diseases
The pyrrolidine scaffold is widely used to obtain compounds for the treatment of human diseases . Its saturated nature allows for greater structural diversity, which is beneficial in developing clinically active drugs .
Modifying Physicochemical Parameters
Introducing heteroatomic fragments like pyrrolidine into molecules is a strategic choice in drug discovery. It helps in modifying physicochemical parameters to achieve the best ADME/Tox results for drug candidates, which is essential for the successful development of new medications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11(2)9-13(19)16-10-12-5-6-15-14(17-12)18-7-3-4-8-18/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEASWDFODOWPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NC(=NC=C1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide |
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